1-(Pyrimidin-2-yl)propan-1-amine
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Overview
Description
1-(Pyrimidin-2-yl)propan-1-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
A similar compound was found to exhibit good plasma stability and liver microsomal stability, which could impact its bioavailability .
Result of Action
Related compounds have been shown to exhibit various biological activities .
Action Environment
The synthesis of related compounds has been shown to be influenced by different reaction conditions .
Biochemical Analysis
Biochemical Properties
The pyrimidine moiety is a key component in various biological procedures, including cancer pathogenesis . Due to its structural resemblance with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . They have been known since their early days as essential components of nucleic acid .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Molecular Mechanism
Pyrimidine derivatives have been reported to act as mitochondrial complex I electron transport inhibitors (MET I) .
Temporal Effects in Laboratory Settings
Some pyrimidine derivatives have shown excellent fungicidal activity .
Metabolic Pathways
Pyrimidine metabolism is conserved in all living organisms and is necessary to maintain cellular fundamental function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with a suitable alkylating agent. For instance, the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of solvents, catalysts, and purification techniques may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)propan-1-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-2-yl)butan-1-amine: Similar structure but with a longer alkyl chain.
1-(Pyrimidin-2-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific balance of properties, making it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-pyrimidin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQIHUUHOFUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183440-83-6 |
Source
|
Record name | 1-(pyrimidin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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